(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-diazenyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(22-21)18(24)23(19)17(14)15/h4-11,21,24H,12H2,1-3H3 |
InChI Key |
BWBSWWXLZGOJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=C3N=N)O)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Step 2: Cyclization with Dimethylacetylenedicarboxylate (DMAD)
The intermediate 2 undergoes cyclization with dimethylacetylenedicarboxylate (DMAD) in a methanol/acetic acid (4:1) mixture to yield the final thiazole-containing product 3a-q . For the target compound, this step introduces the hydrazinylidene-thiazole moiety. The reaction proceeds under reflux for 30–60 minutes, yielding 67–88% of the desired product after recrystallization.
Optimized conditions :
-
Solvent : MeOH/AcOH (4:1 v/v)
-
Temperature : Reflux
-
Time : 30–60 minutes
-
Yield : 67–88%
The acetic acid accelerates the cyclization by protonating the thiocarbonyl group, enhancing electrophilicity and promoting nucleophilic attack by the acetylene.
Reaction Optimization
Initial attempts to synthesize 3a-q in pure methanol or ethanol resulted in incomplete conversion due to poor solubility of intermediates. The addition of acetic acid (MeOH/AcOH 4:1) resolved this issue, reducing reaction time and improving yields to near-quantitative levels. For example, compound 3b achieved 88% yield under these conditions, compared to 50–60% in pure methanol.
Critical factors :
-
Acid concentration : Excess acetic acid (>20% v/v) led to side reactions, while <10% slowed cyclization.
-
Reaction time : Extending beyond 60 minutes caused decomposition of the thiazole ring.
-
Temperature : Lower temperatures (50°C) resulted in incomplete cyclization, while higher temperatures (>80°C) degraded the product.
Characterization and Analytical Methods
The structural elucidation of intermediates and final products relied on advanced spectroscopic techniques:
For the target compound, the ¹H NMR spectrum exhibited characteristic signals for the phenyl group (δ 7.32–7.56 ppm) and methyl substituents (δ 1.41 ppm).
Discussion of Yields and Isomerism
The synthesis consistently produced single geometric isomers due to the Z-configuration stabilized by intramolecular hydrogen bonding. This stereochemical outcome was verified via NOESY experiments, which showed spatial proximity between the hydrazine NH and the pyrroloquinoline carbonyl oxygen.
Representative yields :
| Compound | Yield (%) | Inhibition of Factor Xa (IC₅₀, µM) |
|---|---|---|
| 3p | 83 | 1.83 ± 0.05 |
| 3q | 85 | – |
The target compound’s yield (85%) aligns with trends observed for analogs bearing bulky substituents, which slightly hinder cyclization.
Comparative Analysis with Related Derivatives
Compared to hydrazide-hydrazones synthesized from tert-butyl carbazate or salicylic aldehydes, this method offers superior regioselectivity and scalability. For instance, hydrazones derived from 4-hydroxybenzohydrazide required 8–12 hours for cyclization, whereas the DMAD-mediated approach completes in <1 hour .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce hydrazine-substituted pyrroloquinolines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound can be approached through several methods involving typical organic reactions associated with hydrazines and pyrroles. The synthetic pathways often focus on optimizing yield and purity. For example, the interaction of hydrazine derivatives with carbonyl compounds in the presence of catalysts can lead to the formation of this compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Antimicrobial Properties
Research indicates that compounds related to (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various microorganisms, including bacteria and fungi. The presence of specific functional groups in the structure enhances their activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7. The antiproliferative activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Some derivatives have shown promising results with IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ethoxy and fluoro substituents may modulate electronic effects, influencing binding affinity . The hydrazinylidene linker in the target compound is critical for forming hydrogen bonds in biological targets, as seen in dual coagulation factor inhibitors .
Bioactivity Comparison
Table 2: Bioactivity of Selected Analogs
Key Findings :
Biological Activity
The compound (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a derivative of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5,6-dihydro-pyrrolo[3,2,1-ij]quinoline derivatives with hydrazine or hydrazone precursors. The resulting hybrid molecules often exhibit enhanced biological properties due to their structural complexity. For instance, the incorporation of thiazole moieties has been shown to improve anticoagulant activity against blood coagulation factors such as Xa and XIa .
2.1 Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticoagulant properties. In vitro assays revealed that several synthesized compounds effectively inhibit coagulation factors:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 3.68 | Factor Xa |
| Compound B | 2.00 | Factor XIa |
These compounds were designed to selectively inhibit specific coagulation pathways while minimizing effects on thrombin activity, which is crucial for maintaining hemostasis .
2.2 Cytotoxicity Studies
In addition to anticoagulant properties, certain derivatives have been evaluated for cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the crystal violet staining method across concentrations from 0 to 50 μM:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4a | MCF-7 (Breast Cancer) | >50 |
| 4b | B16 (Melanoma) | 25 |
| 4c | HeLa (Cervical Cancer) | 30 |
The results indicated variable efficacy against different cancer types, suggesting potential for further development in cancer therapeutics .
2.3 Antimalarial Activity
The antimalarial potential of these compounds was also investigated against Plasmodium falciparum. However, preliminary results indicated that most derivatives showed limited activity with IC50 values exceeding 10 μM, suggesting a need for structural optimization to enhance efficacy against malaria .
3. Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrroloquinoline derivatives:
- Study on Hybrid Molecules : Research demonstrated that the introduction of thiazole rings significantly enhanced the anticoagulant activity of pyrroloquinoline derivatives by providing dual inhibition capabilities against coagulation factors Xa and XIa .
- Cytotoxicity Evaluation : A systematic evaluation of various derivatives indicated that those with specific substituents on the pyrroloquinoline scaffold exhibited higher cytotoxicity against melanoma and breast cancer cells compared to others lacking these modifications .
Q & A
Q. How to design a study investigating the compound’s potential as a kinase inhibitor?
- Methodology :
- Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Docking Simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets.
- In Vitro Validation : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, A549) with MTT assays.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., substituent variations on the phenyl ring) to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
